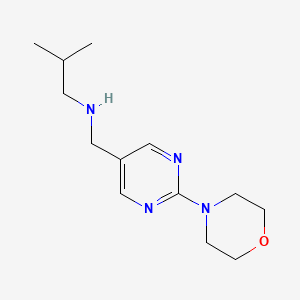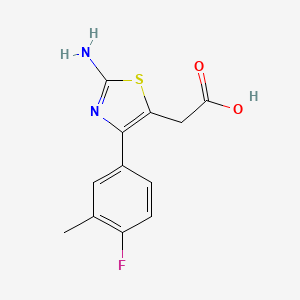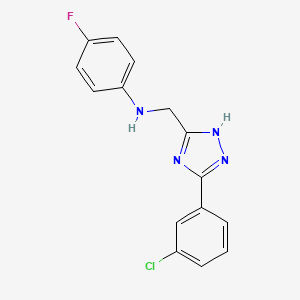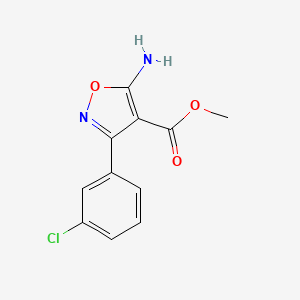
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a methylated propan-1-amine group. The presence of these functional groups makes it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Introduction of the Propan-1-amine Group: This step involves the alkylation of the pyrimidine-morpholine intermediate with a suitable alkylating agent, such as 2-chloropropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholine and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
科学的研究の応用
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-Methyl-N-((2-pyrrolidinopyrimidin-5-yl)methyl)propan-1-amine
- 2-Methyl-N-((2-piperidinopyrimidin-5-yl)methyl)propan-1-amine
- 2-Methyl-N-((2-pyrrolidinopyrimidin-5-yl)methyl)butan-1-amine
Uniqueness
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4O/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-3-5-18-6-4-17/h9-11,14H,3-8H2,1-2H3 |
InChIキー |
KJGUUIVNOICEBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC1=CN=C(N=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)


![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)



![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)

![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)

